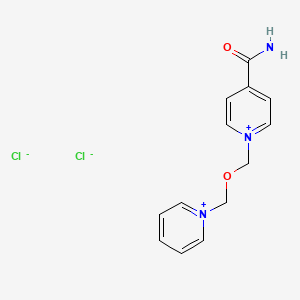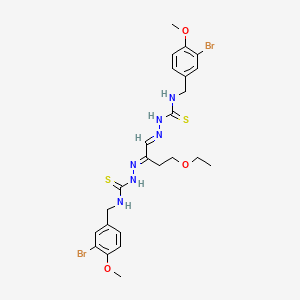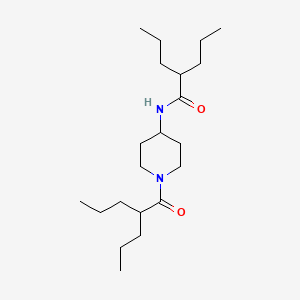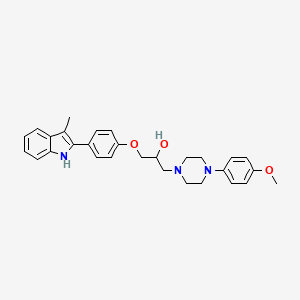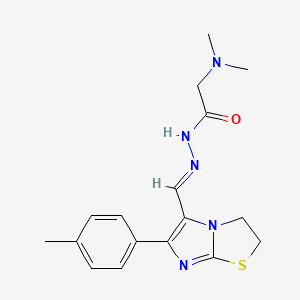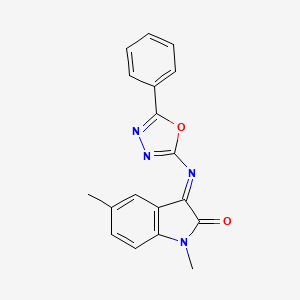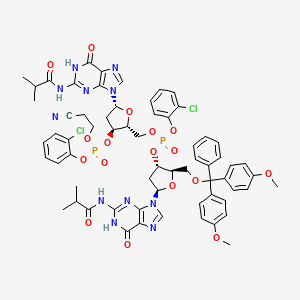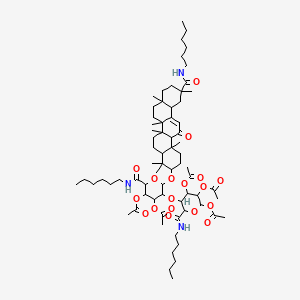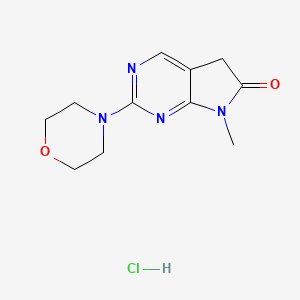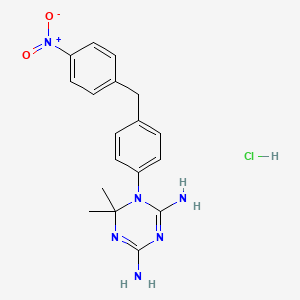
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-((4-nitrophenyl)methyl)phenyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-((4-nitrophenyl)methyl)phenyl)-, monohydrochloride is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is notable for its unique structure, which includes a nitrophenyl group and a triazine ring, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-((4-nitrophenyl)methyl)phenyl)-, monohydrochloride involves multiple steps. The process typically starts with the formation of the triazine ring, followed by the introduction of the nitrophenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where different nucleophiles replace the existing groups on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-((4-nitrophenyl)methyl)phenyl)-, monohydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for developing new drugs and understanding biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazine ring and nitrophenyl group can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are essential for understanding its full range of biological activities.
Comparaison Avec Des Composés Similaires
Compared to other triazine derivatives, 1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-((4-nitrophenyl)methyl)phenyl)-, monohydrochloride is unique due to its specific structural features. Similar compounds include:
Melamine: A simpler triazine derivative used in the production of plastics and resins.
Atrazine: A widely used herbicide with a triazine ring.
Cyanuric chloride: A triazine compound used in the synthesis of dyes and disinfectants.
These compounds share the triazine ring but differ in their functional groups and applications, highlighting the diversity and versatility of triazine chemistry.
Propriétés
Numéro CAS |
109372-39-6 |
|---|---|
Formule moléculaire |
C18H21ClN6O2 |
Poids moléculaire |
388.8 g/mol |
Nom IUPAC |
6,6-dimethyl-1-[4-[(4-nitrophenyl)methyl]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C18H20N6O2.ClH/c1-18(2)22-16(19)21-17(20)23(18)14-7-3-12(4-8-14)11-13-5-9-15(10-6-13)24(25)26;/h3-10H,11H2,1-2H3,(H4,19,20,21,22);1H |
Clé InChI |
NJOUYXMEBCPCQB-UHFFFAOYSA-N |
SMILES canonique |
CC1(N=C(N=C(N1C2=CC=C(C=C2)CC3=CC=C(C=C3)[N+](=O)[O-])N)N)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


